3,5-Di-tert-butyl-4-hydroxybenzoic acid
Overview
Description
3,5-Di-tert-butyl-4-hydroxybenzoic acid: is an organic compound with the molecular formula C15H22O3. It is a metabolite of butylated hydroxytoluene, a widely used antioxidant. This compound is known for its antioxidant properties and is used in various applications, including the synthesis of antistress agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butyl-4-hydroxybenzoic acid can be synthesized through the oxidation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Di-tert-butyl-4-hydroxybenzoic acid can undergo further oxidation to form quinones.
Reduction: It can be reduced to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Quinones.
Reduction: 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
Chemistry: 3,5-Di-tert-butyl-4-hydroxybenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the antioxidant properties and their effects on cellular processes .
Medicine: It is utilized in the development of antistress agents and other therapeutic compounds due to its antioxidant properties .
Industry: In industrial applications, this compound is used as a stabilizer in polymers and other materials to prevent oxidative degradation .
Mechanism of Action
The antioxidant properties of 3,5-di-tert-butyl-4-hydroxybenzoic acid are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound targets reactive oxygen species and other free radicals, preventing oxidative damage to cells and tissues .
Comparison with Similar Compounds
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butylsalicylic acid
- 2-tert-Butyl-5-methylphenol
- 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid
- 2-tert-Butyl-4-methylphenol
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Uniqueness: 3,5-Di-tert-butyl-4-hydroxybenzoic acid is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its tert-butyl groups offer steric hindrance, making it more resistant to oxidative degradation .
Properties
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXOWHQZWLCHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52625-25-9 (nickel(2+)salt(2:1)), 68698-64-6 (mono-potassium salt) | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3061683 | |
Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-49-4 | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis-tert-butyl-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F0I7YAG34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240642 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-Di-tert-butyl-4-hydroxybenzoic acid?
A1: The molecular formula of this compound is C15H22O3, and its molecular weight is 250.33 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies have employed spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound. [, , ] These techniques provide valuable information about the compound's functional groups and structure.
Q3: How does this compound perform as a stabilizer in various materials?
A3: Research indicates that this compound and its derivatives demonstrate efficacy as stabilizers in different materials, notably polypropylene films. [] Studies have investigated its role in preventing degradation caused by light and heat, highlighting its potential in enhancing material durability.
Q4: Has the compound shown promise in specific applications due to its material compatibility?
A4: Indeed, this compound is investigated for applications like lube oil additives and solar cell sealing films. [, ] These applications leverage its antioxidant properties and compatibility with polymers to improve performance and longevity.
Q5: What is the mechanism of action of this compound as an antioxidant?
A5: This compound functions as a radical scavenger, effectively neutralizing harmful free radicals by donating hydrogen atoms. [] This mechanism helps protect cells and materials from oxidative damage.
Q6: Has this compound been studied in the context of human health?
A6: Yes, studies have explored its presence in human follicular fluid, suggesting potential exposure from environmental sources. [] Additionally, its metabolites have been identified in human urine, offering insights into its metabolic pathways. []
Q7: Are there any studies on its potential anti-inflammatory or anti-hyperlipidemic activity?
A7: Researchers have designed and synthesized novel compounds incorporating this compound, aiming to harness its antioxidant properties for potential anti-inflammatory and anti-hyperlipidemic effects. [, ] These studies often involve in vitro assays and in vivo animal models to evaluate the efficacy and safety of these compounds.
Q8: What are the primary metabolic pathways of this compound in living organisms?
A8: Studies in rats have identified this compound as a major metabolite of several compounds, including butylated hydroxytoluene (BHT). [, , , , , ] It is primarily excreted in urine, often conjugated with glucuronic acid.
Q9: Have there been any investigations on the environmental impact of this compound?
A9: While the provided research primarily focuses on the synthesis, characterization, and biological activity of this compound, further investigation is necessary to assess its environmental fate, persistence, and potential ecological effects.
Q10: Are there efficient methods available for synthesizing this compound?
A10: Several synthetic routes for this compound have been explored. [, ] One common approach involves the oxidation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde using Jones reagent.
Q11: How is this compound quantified and characterized in various matrices?
A11: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely employed for the detection and quantification of this compound and its metabolites in biological samples and environmental matrices. [, , ]
Q12: Has computational chemistry been used to study this compound and its derivatives?
A12: Yes, computational methods, including Density Functional Theory (DFT) calculations and molecular docking simulations, have been employed to study this compound. [, , ] These methods provide insights into the electronic structure, reactivity, and interactions of the molecule with other molecules.
Q13: How do structural modifications of this compound affect its activity?
A13: Studies exploring Structure-Activity Relationships (SAR) have revealed that modifications to the this compound scaffold can significantly influence its antioxidant and biological activities. [, ] For example, introducing specific substituents or modifying the phenolic moiety can alter its radical scavenging ability, metabolic stability, and interaction with biological targets.
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